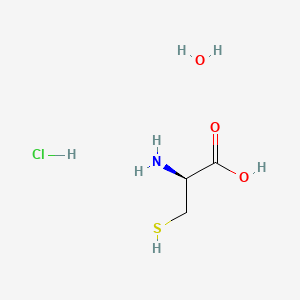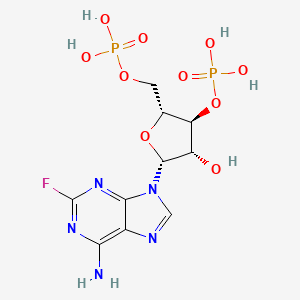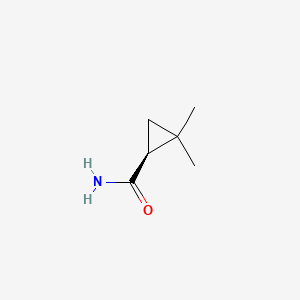
1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .
Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine is C11H15N . The InChI code is InChI=1S/C11H15N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8,12H2 . The Canonical SMILES is C1CC(C2=CC=CC=C2C1)CN .Physical And Chemical Properties Analysis
The molecular weight of 1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine is 161.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass is 161.120449483 g/mol . The topological polar surface area is 26 Ų .Wissenschaftliche Forschungsanwendungen
5-HT Receptor Studies
A key area of research involves exploring the compound's interactions with serotonin receptors, particularly the 5-HT7 receptor. Compounds including 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine derivatives have been synthesized and tested for their affinity towards the 5-HT7, 5-HT1A, and 5-HT2A receptors. Studies highlight the importance of the alkyl chain length, the tetrahydronaphthalenyl nucleus, and the substitution pattern on the aryl ring for receptor affinity. Several derivatives demonstrated significant agonistic or antagonistic activity against the 5-HT7 receptor, indicating their potential for therapeutic applications in conditions affected by serotonin levels (Leopoldo et al., 2004).
Chemoenzymatic Synthesis
Another focus is the chemoenzymatic synthesis of derivatives of 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine, showcasing the utility of these compounds as precursors for more complex molecular structures that can act as receptor agonists. This approach demonstrates the versatility and potential of 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine in synthesizing biologically active molecules (Orsini et al., 2002).
Self-Assembly and Nanoarchitecture
Research also extends into the physical sciences, where 1,2,3,4-tetrahydronaphthalene molecules have been examined for their ability to self-assemble into chiral nanoarchitectures. These studies are pivotal for developing new materials with specific molecular orientations, potentially useful in nanotechnology and materials science (Silly et al., 2017).
Synthetic Intermediate for Bioactive Compounds
The compound and its derivatives are important synthetic intermediates for bioactive compounds. Their acylation, followed by selective reduction, demonstrates their utility in synthesizing various bioactive structures. These processes underscore the compound's role in creating molecules with potential therapeutic applications (Wei-dong, 2013).
Fuel Surrogate Studies
In the energy sector, tetralin (1,2,3,4-tetrahydronaphthalene) is studied as a component of transportation fuel surrogates, with research focusing on its autoignition characteristics at various temperatures and pressures. This work is crucial for understanding and improving the performance of alternative fuels (Raza et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEUPTSLGGJFNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461536 |
Source


|
| Record name | 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine | |
CAS RN |
91245-72-6 |
Source


|
| Record name | 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydronaphthalen-1-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)


![methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B1354030.png)
![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)

